molecular formula C9H8O3 B7907644 3-(3-Hydroxyphenyl)-2-propenoic acid

3-(3-Hydroxyphenyl)-2-propenoic acid

Cat. No. B7907644
M. Wt: 164.16 g/mol
InChI Key: KKSDGJDHHZEWEP-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-2-propenoic acid is a dihydroxy monocarboxylic acid that is 3-hydroxypropanoic acid substituted by a 3-hydroxyphenyl group at position 3 . It is a member of phenols and a dihydroxy monocarboxylic acid . It is functionally related to a 3-hydroxypropionic acid . It is a natural product found in Homo sapiens .


Synthesis Analysis

An improved method to synthesize this compound is reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction . The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature that requires specialized equipment, flammable materials, and high-pressure reaction vessels .


Molecular Structure Analysis

The molecular formula of 3-(3-Hydroxyphenyl)-2-propenoic acid is C9H10O4 . The IUPAC name is 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid . The InChI is InChI=1S/C9H10O4/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,10-11H,5H2,(H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of 3-(3-Hydroxyphenyl)-2-propenoic acid is 182.17 g/mol . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

  • Renewable Building Block in Material Science : Trejo-Machin et al. (2017) investigated the use of phloretic acid (a form of 3-(3-Hydroxyphenyl)-2-propenoic acid) as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach paves the way for a multitude of applications in materials science due to the large number of –OH bearing compounds involved (Trejo-Machin et al., 2017).

  • Electrochemical Detection of Aliphatic Amines : Smith and Ghani (1990) explored the use of Bolton-Hunter reagent, a derivative of 3-(3-Hydroxyphenyl)-2-propenoic acid, for the electrochemical detection of aliphatic amines. This application is significant in chromatographic analysis (Smith & Ghani, 1990).

  • Cancer Chemoprevention Agent : Curini et al. (2006) reviewed the pharmacological properties of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, highlighting its potential as a chemopreventive drug for various types of cancer. This compound showed promising effects in colon and tongue cancers chemoprevention (Curini et al., 2006).

  • Crystal Structure and Thermal Studies : Kula et al. (2007) studied the crystal structure, infrared spectrum, and thermal stability of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt. This study is relevant in understanding the physical and chemical properties of the compound (Kula et al., 2007).

  • Metabolite Characterization in Health Conditions : Obrenovich et al. (2018) characterized small phenolic molecules like 3,3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid in human cerebrospinal fluid, serum, and urine. These metabolites are elevated in conditions like schizophrenia and autism, highlighting their significance in health studies (Obrenovich et al., 2018).

  • Interaction with Metal Ions : Thoma et al. (2008) investigated the complexation of 3,4-dihydroxy-phenyl-propenoic acid by chromium(III), providing insights into the availability of metal ions to plants (Thoma et al., 2008).

Safety And Hazards

While specific safety and hazard information for 3-(3-Hydroxyphenyl)-2-propenoic acid is not available, general precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition should be taken .

Future Directions

3-(3-Hydroxyphenyl)-2-propenoic acid is a highly abundant but little-studied metabolite normally found in human urine . It is believed to be formed from the action of specific gut microflora (especially Clostridia sp.) on polyphenolic compounds found in fruits . The presence of abnormal concentrations of this compound in body fluids has been associated with gut dysbiosis as well as several neurological conditions, including autism and schizophrenia . Therefore, future research could focus on further understanding the role of this compound in these conditions .

properties

IUPAC Name

3-(3-hydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSDGJDHHZEWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891551
Record name 3-Coumaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxyphenyl)-2-propenoic acid

CAS RN

588-30-7
Record name m-Coumaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Coumaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxybenzaldehyde (1 g, 0.008 mol), malonic acid (1.69 g, 0.016 mol), piperidine (1 to 3 mL) and acetic acid (10–20 mL) were taken in a 100 ml Erlenmeyer flask and irradiated under microwave for 2–8 minutes in parts. The cooled mixture was poured into ice cold water and extracted with ethyl acetate. The organic layer was washed with dil HCl., saturated sodium chloride and then organic layer dried over sodium sulphate. The solvent was evaporated under reduced pressure to obtain crude solid which was recrystallised with methanol, provided a white solid in 76% yield; 193° C. (lit mp 194° C.); 1H NMR (CDCl3) δ 6.73(1H, s, H-3 and H-5), 6.62 (1H, dd, H-7), 5.61(1H, d, J=10.9 Hz trans, H-8), 5.16(1H, d, J=17.6, cis-H-8).; 13C NMR (CDCl3) δ 147.4 (C-2 and C-6), 137.2 (C-1), 135.1 (C-7), 129.5 (C-4), 112.2 (C-8), 103.3 (C-3 and C-5), 56.0 (2 OMe). This experiment clearly indicates that utilization of microwave technique as well as presence of hydroxy at 4-position of phenylaldehydes is important for the preparation of 4-vinylphenols (Example I, II and III).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
2 (± 1) mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
phenylaldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-vinylphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
H Ahankar, A Ramazani, I Amini, Y Ahmadi… - Heteroatom …, 2011 - Wiley Online Library
The reaction of (E)‐3‐aryl‐2‐propenoic acid derivatives with (N‐isocyanimino) triphenylphosphorane proceeds smoothly at room temperature to afford the corresponding 2‐[(E)‐2‐aryl‐…
Number of citations: 31 onlinelibrary.wiley.com
SO Kuranov, ME Blokhin, SA Borisov… - Russian Journal of …, 2019 - Springer
A series of amides based on (2S)-cyanopyrrolidine and α, β-unsaturated aryl- and hetarylcarboxylic acids have been synthesized. The dependence of the hypoglycemic activity of …
Number of citations: 1 link.springer.com
R Munday, JS Munday - Food and chemical toxicology, 2003 - Elsevier
Thiols and disulphides make an important contribution to the organoleptic characteristics of foodstuffs, and many such compounds are approved for use as food flavours. Some thiols …
Number of citations: 8 www.sciencedirect.com
D Barron, C Smarrito-Menozzi… - … and Function of …, 2012 - books.google.com
Among the various classes of naturally occurring plant secondary metabolites, flavonoid and related phenolic compounds are well represented in food. These include flavan-3-ols and …
Number of citations: 8 books.google.com
TC Bhalla, V Kumar, SK Bhatia - Advances in Industrial …, 2014 - researchgate.net
Hydroxy acids are organic acids having one or more hydroxyl group attached directly to the carbon chain of an aliphatic or alicyclic carbon atom. Hydroxy acids occur in nature and can …
Number of citations: 22 www.researchgate.net
B Balasubramanian, WC Liu… - Drug Development …, 2022 - Taylor & Francis
Objectives The present study aims to investigate the protective effect of Euphorbia thymifolia and Euphorbia hirta extracts on in vitro antioxidant activity and in vivo analysis on hepatic …
Number of citations: 3 www.tandfonline.com
Y He, X Li, H Ben, X Xue, B Yang - ACS Sustainable Chemistry & …, 2017 - ACS Publications
Biotransformation of lignin to lipids is challenging due to lignin’s recalcitrant nature as a phenolic heteropolymer with a nonuniform structure that imparts rigidity and recalcitrance of …
Number of citations: 105 pubs.acs.org
X Guo, K Li, A Guo, E Li - Journal of Functional Foods, 2020 - Elsevier
In this study, an in vivo animal experiment was performed, to investigate the intestinal absorption and distribution of naringin, hesperidin, and their metabolites by using UPLC-ESI-MS/…
Number of citations: 21 www.sciencedirect.com
JT Ma, JL Ning, FL Wei, J He, JK Liu - Fitoterapia, 2022 - Elsevier
Chemical investigation on the fruiting bodies of the mushroom Geoglossum fallax led to the isolation of two carboxamides, geoglamides A and B (1 and 2), one meroterpenoid, geoglol …
Number of citations: 3 www.sciencedirect.com
G Guanti, L Banfi, R Riva - Tetrahedron, 1994 - Elsevier
A series of 4-(3-hydroxyphenyl)butanoates 3 has been prepared and transformed into 1,8-dihydroxytetralins of general formula 2 by treatment with 2 equivalents of DIBALH followed by …
Number of citations: 18 www.sciencedirect.com

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